molecular formula C5H10O2 B13553965 3-Methylbut-3-ene-1,2-diol CAS No. 38585-87-4

3-Methylbut-3-ene-1,2-diol

Cat. No.: B13553965
CAS No.: 38585-87-4
M. Wt: 102.13 g/mol
InChI Key: HBHXLSPUXXXICF-UHFFFAOYSA-N
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Description

3-Methylbut-3-ene-1,2-diol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbut-3-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-3-ene. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired diol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydration of 3-methylbut-3-ene using acidic catalysts. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbut-3-ene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the diol into alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated compounds

Scientific Research Applications

3-Methylbut-3-ene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug synthesis and formulation.

    Industry: It serves as a precursor in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methylbut-3-ene-1,2-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the presence of the double bond in the structure allows for participation in addition reactions, further expanding its range of chemical interactions.

Comparison with Similar Compounds

    3-Methylbutane-1,2-diol: Similar structure but lacks the double bond, resulting in different reactivity.

    2-Methylbut-2-ene-1,4-diol: Contains a different arrangement of hydroxyl groups and double bonds, leading to unique chemical properties.

Uniqueness: 3-Methylbut-3-ene-1,2-diol is unique due to the presence of both hydroxyl groups and a double bond in its structure. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methylbut-3-ene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h5-7H,1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHXLSPUXXXICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959451
Record name 3-Methylbut-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38585-87-4
Record name 3-Butene-1,2-diol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbut-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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